molecular formula C12H15N3O B11738799 2-[4-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol

2-[4-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11738799
M. Wt: 217.27 g/mol
InChI Key: AWWKLDNXSVIKMJ-UHFFFAOYSA-N
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Description

2-[4-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound with the molecular formula C13H17N3O It is characterized by the presence of a benzylamino group attached to a pyrazole ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of benzylamine with a pyrazole derivative under controlled conditions. One common method includes the use of 1H-pyrazole-4-carbaldehyde, which reacts with benzylamine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

2-[4-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, leading to modulation of their activity. The pyrazole ring may also participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
  • 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
  • 2-(benzylamino)ethan-1-ol

Uniqueness

2-[4-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both benzylamino and ethan-1-ol groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-[4-(benzylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H15N3O/c16-7-6-15-10-12(9-14-15)13-8-11-4-2-1-3-5-11/h1-5,9-10,13,16H,6-8H2

InChI Key

AWWKLDNXSVIKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN(N=C2)CCO

Origin of Product

United States

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